Tiacrilast

Description

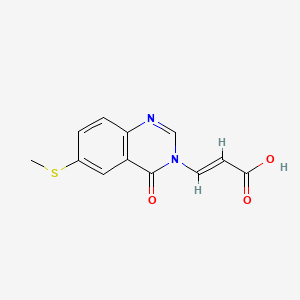

Structure

3D Structure

Properties

CAS No. |

78299-53-3 |

|---|---|

Molecular Formula |

C12H10N2O3S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+ |

InChI Key |

VHFPVEGFRVEDBK-SNAWJCMRSA-N |

SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |

Isomeric SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |

Synonyms |

3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid Ro 223747 Ro-22-3747 tiacrilast |

Origin of Product |

United States |

Foundational & Exploratory

Tiacrilast: A Technical Guide to its Mechanism of Action as a Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacrilast, also known by its developmental code Ro 22-3747, is a potent anti-allergic agent classified as a mast cell stabilizer. Its primary mechanism of action involves the inhibition of mediator release, such as histamine and slow-reacting substance of anaphylaxis (SRS-A), from mast cells following immunological stimulation. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the degranulation process that releases a cascade of inflammatory mediators. This action is particularly effective in inhibiting immediate hypersensitivity reactions mediated by immunoglobulin E (IgE).

The primary mode of action is the inhibition of antigen-induced histamine release from sensitized mast cells.[1] Unlike some other anti-allergic agents, this compound does not exhibit end-organ antagonism to histamine, serotonin, or SRS-A, indicating that its therapeutic effect is centered on preventing the release of these mediators rather than blocking their downstream effects.[1]

While the precise molecular target of this compound has not been definitively elucidated in the available literature, its functional profile strongly suggests an interference with the intracellular signaling cascade that follows the cross-linking of IgE receptors on the mast cell surface. This interference likely occurs at a step preceding the fusion of granular membranes with the plasma membrane.

Comparison with Cromolyn Sodium

This compound shares mechanistic similarities with the well-characterized mast cell stabilizer, cromolyn sodium. Both compounds exhibit a time-dependent loss of inhibitory activity when pre-incubated with peritoneal mast cells before antigen challenge.[1] Furthermore, pre-treatment with one agent can prevent the subsequent inhibitory action of the other, suggesting they may act on a common or convergent pathway.[1] However, a key distinction is that this compound, unlike cromolyn, has been shown to inhibit the release of mediators from antigen-challenged guinea-pig lung fragments, suggesting a broader spectrum of activity in different tissues or under different stimulation conditions.[1]

Quantitative Data

The potency of this compound has been quantified in several preclinical models, demonstrating its efficacy both in vivo and in vitro.

| Parameter | Model | Value | Reference |

| ID₅₀ (Oral) | Rat Passive Cutaneous Anaphylaxis (PCA) | 0.65 mg/kg | [1] |

| ID₅₀ (Oral) | Anaphylactic Bronchospasm in Passively Sensitized Rats | 0.022 mg/kg | [1] |

| IC₅₀ | Antigen-induced Histamine Release from Rat Peritoneal Mast Cells | 0.25 µM | [1] |

| Effective Concentration | Murine Experimental Contact Dermatitis (Topical) | 1% | [2] |

Table 1: Quantitative Efficacy Data for this compound (Ro 22-3747)

Signaling Pathways

The stabilization of mast cells by this compound is intrinsically linked to the modulation of intracellular signaling pathways that govern degranulation. While a specific receptor for this compound has not been identified, its action is understood to interrupt the sequence of events initiated by antigen-IgE interaction.

IgE-Mediated Mast Cell Degranulation Pathway

The canonical pathway for IgE-mediated mast cell degranulation serves as a framework for understanding the potential points of intervention for this compound.

Role of Calcium and Potential for Phosphodiesterase Inhibition

The process of mast cell degranulation is critically dependent on an increase in intracellular calcium concentration, which is achieved through both release from intracellular stores and influx from the extracellular space. Many mast cell stabilizers are thought to act by inhibiting this calcium influx. While direct evidence for this compound's effect on calcium channels is not available, its functional similarity to cromolyn suggests this as a plausible mechanism.

Furthermore, cyclic adenosine monophosphate (cAMP) levels are known to inversely correlate with mast cell degranulation. Agents that increase intracellular cAMP, such as phosphodiesterase (PDE) inhibitors, can suppress histamine release. Although this compound's effect on PDE has not been explicitly demonstrated, this remains a potential, albeit unconfirmed, aspect of its mechanism of action that warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Rat Passive Cutaneous Anaphylaxis (PCA)

This in vivo assay measures the inhibition of an IgE-mediated inflammatory response in the skin.

Methodology:

-

Sensitization: Male Wistar rats (80 ± 20 g) are passively sensitized by intradermal injection of 0.05 mL of reaginic (IgE) anti-ovalbumin serum into two marked sites on the dorsal surface.[3]

-

Latent Period: A period of 16 hours is allowed for the IgE antibodies to bind to mast cells in the skin.[3]

-

Test Compound Administration: this compound or vehicle is administered orally (p.o.).[3]

-

Antigen Challenge: Within 60 minutes of drug administration, the rats are challenged via intravenous (i.v.) injection with a mixture of 1 mg ovalbumin and 5 mg Evans blue dye. The Evans blue dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability.[3]

-

Evaluation: 30 minutes after the challenge, the animals are euthanized. The diameter of the blue wheals at the injection sites is measured. The degree of inhibition is calculated by comparing the wheal size in the this compound-treated group to the vehicle-treated control group.[3]

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This in vitro assay directly measures the ability of a compound to inhibit the release of histamine from isolated mast cells.

Methodology:

-

Mast Cell Isolation: Peritoneal cells are harvested from male Sprague-Dawley rats (300-400 g) by peritoneal lavage with a modified Tyrode's buffer.[4] The cell suspension is enriched for mast cells.

-

Sensitization (if required): For antigen-induced release, mast cells are passively sensitized by incubation with IgE antibodies.

-

Incubation with Test Compound: The mast cell suspension (1-2 x 10³ cells/well) is pre-incubated with various concentrations of this compound or vehicle in a 96-well plate.[4]

-

Stimulation: Histamine release is initiated by adding an appropriate secretagogue (e.g., antigen for sensitized cells, or a compound like 48/80). The incubation is carried out for 15 minutes at 37°C.[4]

-

Termination of Reaction: The reaction is stopped by placing the plate on ice. The plate is then centrifuged to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method such as a spectrofluorometric assay with O-phthaldialdehyde (OPT).[4] The fluorescence is read in a microplate reader.

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The IC₅₀ value is determined by plotting the percentage inhibition of histamine release against the concentration of this compound.

Conclusion

This compound is a potent mast cell stabilizer that effectively inhibits the release of histamine and other inflammatory mediators. Its mechanism of action is consistent with the interruption of the intracellular signaling cascade following IgE receptor cross-linking, likely through the modulation of calcium influx. The quantitative data from preclinical studies underscore its high potency. The provided experimental protocols offer a basis for the further investigation and characterization of this compound and other novel mast cell stabilizing agents. Future research should focus on the precise identification of its molecular target to fully elucidate its mechanism of action and to guide the development of next-generation anti-allergic therapies.

References

- 1. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. tandfonline.com [tandfonline.com]

The Pharmacology of RO 22-3747 (Tiacrilast): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO 22-3747, also known as tiacrilast, is a quinazoline derivative investigated for its potential as an orally active antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2][3][4][5] Its primary mechanism of action is the inhibition of allergic mediator release from mast cells, a process central to the pathophysiology of Type I hypersensitivity reactions.[1][6] Preclinical studies have demonstrated its potent inhibitory effects on the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), and thromboxane.[1][4] This technical guide provides a comprehensive overview of the pharmacology of RO 22-3747, including its mechanism of action, pharmacodynamic profile, and the methodologies of key preclinical experiments.

Mechanism of Action

RO 22-3747 exerts its antiallergic effects by stabilizing mast cells and preventing their degranulation following exposure to an allergen. In vitro studies have confirmed that its efficacy in animal models is due to the inhibition of allergic mediator release.[6] Unlike some other anti-inflammatory agents, the mechanism of RO 22-3747 does not appear to involve the inhibition of key enzymes in the arachidonic acid cascade, such as delta 5-lipoxygenase, phospholipase A2, or thromboxane synthase.[1]

The action of RO 22-3747 shows similarities to that of disodium cromoglycate, another mast cell stabilizer. Both compounds exhibit a time-dependent loss of inhibitory activity when pre-incubated with peritoneal cells before antigen challenge.[1] Furthermore, pretreatment with one compound prevents the subsequent inhibition of histamine release by the other, suggesting a shared or overlapping mechanism of action.[1]

Signaling Pathway of Mast Cell Degranulation and Site of RO 22-3747 Action

The diagram below illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the putative site of action for RO 22-3747. The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a cascade of intracellular signaling events that culminate in the release of pre-formed mediators (e.g., histamine) and the de novo synthesis of other inflammatory mediators (e.g., leukotrienes, prostaglandins). RO 22-3747 is believed to interfere with these early signaling events, thereby preventing the release of these mediators.

Pharmacodynamic Profile

The pharmacodynamic activity of RO 22-3747 has been evaluated in both in vitro and in vivo models of immediate hypersensitivity.

In Vitro Activity

The in vitro efficacy of RO 22-3747 was assessed by its ability to inhibit the antigen-induced release of allergic mediators from sensitized tissues.

| Parameter | Model System | RO 22-3747 | Disodium Cromoglycate | Reference |

| IC50 | Antigen-induced histamine release from passively sensitized rat peritoneal cells | 0.25 µM | 1.5 µM | [1] |

| % Inhibition | Histamine release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 3-59% | Not Reported | [1] |

| % Inhibition | SRS-A release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 12-49% | Not Reported | [1] |

| % Inhibition | Thromboxane release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 0-55% | Not Reported | [1] |

In Vivo Activity

RO 22-3747 demonstrated potent oral and aerosol activity in animal models of IgE-mediated immediate hypersensitivity.

| Parameter | Model System | Route of Administration | RO 22-3747 | Disodium Cromoglycate | Reference |

| ID50 | Rat passive cutaneous anaphylaxis (PCA) | Oral | 0.65 mg/kg | Not Reported | [1][7] |

| ID50 | Anaphylactic bronchospasm in passively sensitized rats | Oral | 0.022 mg/kg | Not Reported | [1][7] |

| Relative Potency | Anaphylactic bronchospasm in passively sensitized rats | Aerosol | 23-fold more potent | Not Applicable | [1] |

Importantly, RO 22-3747 did not show end-organ antagonism to histamine, serotonin, or SRS-A, further supporting its mechanism as a mediator release inhibitor.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rat Passive Cutaneous Anaphylaxis (PCA)

This in vivo model assesses the ability of a compound to inhibit IgE-mediated inflammatory responses in the skin.

-

Sensitization: Rats are passively sensitized by intradermal injections of an antiserum containing IgE antibodies specific for a particular antigen (e.g., dinitrophenyl; DNP).

-

Drug Administration: After a latent period to allow for the binding of IgE to mast cells, the test compound (RO 22-3747) or vehicle is administered orally.

-

Antigen Challenge: The animals are then challenged intravenously with the specific antigen (e.g., DNP conjugated to human serum albumin; DNP-HSA) along with a vital dye such as Evans blue.

-

Quantification: The antigen-antibody reaction on the surface of mast cells leads to degranulation and increased vascular permeability, resulting in the extravasation of the dye at the sensitized skin sites. The amount of dye leakage, which is proportional to the inflammatory response, is then quantified.

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This assay directly measures the inhibitory effect of a compound on the degranulation of isolated mast cells.

-

Mast Cell Isolation: Peritoneal mast cells are harvested from rats.

-

Passive Sensitization: The isolated cells are passively sensitized in vitro by incubation with IgE antiserum.

-

Incubation with Test Compound: The sensitized cells are washed and then incubated with varying concentrations of RO 22-3747 or control vehicle.

-

Antigen Challenge: The cells are subsequently challenged with the specific antigen to induce histamine release.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured, typically by fluorometric methods, and the percentage of inhibition is calculated relative to control cells.

Summary and Future Directions

RO 22-3747 is a potent, orally active inhibitor of allergic mediator release with a pharmacodynamic profile that suggested its potential utility in the treatment of immediate hypersensitivity diseases. Its mechanism of action, centered on the stabilization of mast cells, is similar to that of disodium cromoglycate but with significantly greater potency in preclinical models. Although it was reported to have been discontinued after preclinical or early clinical trials, the pharmacological data available for RO 22-3747 provides valuable insights for the development of novel antiallergic therapies.[2] Future research in this area could focus on understanding the precise molecular targets of quinazoline-based mast cell stabilizers and optimizing their pharmacokinetic and pharmacodynamic properties to achieve clinical efficacy.

References

- 1. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpba.info [ijpba.info]

- 3. mdpi.com [mdpi.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. ijpca.org [ijpca.org]

- 6. KEGG:D06123 - FACTA Search [nactem.ac.uk]

- 7. researchgate.net [researchgate.net]

Tiacrilast: An Examination of its Mast Cell Stabilization Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the initiation and propagation of allergic and inflammatory responses. Mast cells, upon activation by various stimuli including allergens cross-linking IgE receptors, release a plethora of pre-formed and newly synthesized mediators such as histamine, proteases, and cytokines. These mediators are responsible for the clinical manifestations of allergic diseases. The ability of a compound to stabilize mast cells and prevent this degranulation process is a key therapeutic strategy for the management of these conditions. This technical guide provides a comprehensive overview of the available data on the mast cell stabilization properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanism of Mast Cell Stabilization

While the precise molecular mechanism of this compound's mast cell stabilizing activity is not extensively detailed in publicly available literature, the primary mode of action for many mast cell stabilizers involves the modulation of intracellular signaling pathways that are crucial for degranulation. These pathways typically involve changes in intracellular calcium concentrations and cyclic adenosine monophosphate (cAMP) levels.

A general representation of the mast cell degranulation signaling pathway and potential points of inhibition for a stabilizer like this compound is illustrated below.

Caption: Generalized mast cell activation and degranulation pathway.

Quantitative Analysis of Mast Cell Stabilization

| Experimental Model | Species | Key Findings | Reference |

| Dinitrofluorobenzene-induced contact dermatitis | Murine | At a 1% concentration, this compound significantly reduced ear swelling and preserved mast cell architecture. | [1] |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | Information on the effective dose (ED50) is not specified in the available literature. | General knowledge |

Experimental Protocols

Detailed protocols for in vitro and in vivo assays are crucial for the evaluation of mast cell stabilizing agents. Below are generalized methodologies that are commonly employed in the field and are relevant to the assessment of compounds like this compound.

In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)

This assay is a standard method to assess the direct effect of a compound on mast cell degranulation.

Caption: Workflow for in vitro mast cell degranulation assay.

Detailed Steps:

-

Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

-

Purification: The mast cells are purified from the peritoneal fluid, often using a density gradient centrifugation method.

-

Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding a secretagogue. Common secretagogues include:

-

Compound 48/80: A non-immunological stimulus that directly activates G-proteins.

-

Antigen (for sensitized cells): For immunological stimulation, mast cells are first sensitized with IgE antibodies against a specific antigen (e.g., ovalbumin), and then challenged with that antigen.

-

-

Termination of Reaction: The degranulation reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Mediator Release Measurement: The supernatant is collected, and the amount of released histamine or β-hexosaminidase (a granular enzyme co-released with histamine) is quantified using established methods such as fluorometric assays or ELISA.

-

Calculation of Inhibition: The percentage inhibition of mediator release by this compound is calculated by comparing the release in the presence of the compound to the release in the vehicle-treated control.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic compounds.

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Detailed Steps:

-

Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna. This allows the IgE to bind to the FcεRI receptors on mast cells in the skin.

-

Treatment: After a sensitization period (typically 24-48 hours), the animals are treated with this compound or a vehicle control, usually via oral or intraperitoneal administration.

-

Challenge: Following drug administration (e.g., 1 hour), the animals are challenged intravenously with the DNP antigen conjugated to a carrier protein like human serum albumin (DNP-HSA), along with a vascular permeability marker such as Evans blue dye.

-

Evaluation: The antigen challenge triggers mast cell degranulation at the sensitized site, leading to increased vascular permeability and extravasation of the Evans blue dye into the surrounding tissue. After a set time (e.g., 30 minutes), the animals are euthanized, the ears are collected, and the amount of extravasated dye is extracted and quantified spectrophotometrically.

-

Efficacy Calculation: The inhibitory effect of this compound is determined by comparing the amount of dye extravasation in the treated group to that in the vehicle control group.

Conclusion

This compound has been identified as an inhibitor of mast cell degranulation with demonstrated in vivo activity in preclinical models of allergic inflammation. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative data on its in vitro potency and a detailed elucidation of its molecular mechanism of action. Further research is warranted to fully characterize its effects on the intricate signaling pathways governing mast cell activation and degranulation. Such studies would provide a more complete picture of its therapeutic potential and aid in the development of novel anti-allergic and anti-inflammatory agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tiacrilast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacrilast, also known by its developmental code Ro 22-3747, is a potent, orally active antiallergic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative pharmacological data. Furthermore, this document elucidates the key signaling pathways involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Immediate hypersensitivity reactions, mediated by the release of inflammatory mediators from mast cells, are central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis. A key therapeutic strategy in the management of these conditions is the stabilization of mast cells to prevent the release of histamine and other potent mediators. This compound, chemically identified as (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid, emerged from a series of quinazoline derivatives as a highly effective mast cell stabilizer.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Pharmacological Profile

This compound was identified as a promising antiallergic agent through systematic screening of a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids. Its efficacy was demonstrated in established animal models of immediate hypersensitivity.

In Vivo Efficacy

This compound has demonstrated significant oral activity in preclinical models of allergic reactions. The following table summarizes the key quantitative data from these studies.

| Assay | Species | ID50 (mg/kg, p.o.) | Reference |

| Passive Cutaneous Anaphylaxis (PCA) Test | Rat | 0.65 | [2] |

| Anaphylactic Bronchospasm (passively sensitized) | Rat | 0.022 | [3] |

Table 1: In Vivo Pharmacological Activity of this compound

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 6-(methylthio)-3(H)-quinazolin-4-one, followed by its condensation with an acrylic acid derivative.

Synthesis of 6-(methylthio)-3(H)-quinazolin-4-one

A plausible synthetic route to the quinazolinone intermediate starts from 2-amino-5-bromobenzoic acid.

Workflow for the Synthesis of the Quinazolinone Intermediate

Caption: Synthetic pathway to 6-(methylthio)-3(H)-quinazolin-4-one.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of the quinazolinone intermediate with an appropriate three-carbon electrophile to introduce the propenoic acid side chain.

Final Synthetic Step for this compound

Caption: Condensation reaction to form this compound.

Mechanism of Action: Inhibition of Mast Cell Degranulation

This compound exerts its antiallergic effect by inhibiting the degranulation of mast cells, a critical event in the allergic cascade. This process is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.

IgE-Mediated Mast Cell Activation Signaling Pathway

The binding of an allergen to IgE-FcεRI complexes triggers a complex intracellular signaling cascade, leading to the release of histamine and other inflammatory mediators. This compound is believed to interfere with this pathway, thereby stabilizing the mast cell.

IgE Receptor (FcεRI) Signaling Pathway in Mast Cells

Caption: Simplified IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of (E)-3-[6-(Methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic Acid (this compound)

Materials:

-

6-(Methylthio)-3(H)-quinazolin-4-one

-

Ethyl propiolate

-

Pyridine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of 6-(methylthio)-3(H)-quinazolin-4-one and a slight excess of ethyl propiolate in pyridine is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethanol, and an aqueous solution of hydrochloric acid is added.

-

The mixture is heated to hydrolyze the ester.

-

After cooling, the precipitated solid is collected by filtration, washed with water, and dried to yield this compound.

Rat Passive Cutaneous Anaphylaxis (PCA) Test

Materials:

-

Male Wistar rats

-

Rat anti-ovalbumin serum (containing IgE)

-

Ovalbumin (antigen)

-

Evans blue dye

-

This compound (or vehicle control)

Procedure:

-

Rats are passively sensitized by intradermal injection of anti-ovalbumin serum into a shaved area of the back.

-

After a sensitization period (typically 24-48 hours), the test compound (this compound or vehicle) is administered orally.

-

After a set time (e.g., 1 hour), the rats are challenged by intravenous injection of a solution containing ovalbumin and Evans blue dye.

-

After a specific time (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin is measured.

-

The ID50 value is calculated as the dose of the compound that causes a 50% reduction in the area of the blue spot compared to the vehicle control group.[4][5]

Anaphylactic Bronchospasm in Passively Sensitized Rats

Materials:

-

Male Sprague-Dawley rats

-

Rat anti-ovalbumin serum

-

Ovalbumin

-

Anesthesia (e.g., urethane)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure intratracheal pressure

Procedure:

-

Rats are passively sensitized by intravenous injection of anti-ovalbumin serum.

-

After a sensitization period (e.g., 24 hours), the animals are anesthetized, and a tracheal cannula is inserted. The rats are then ventilated artificially.

-

The test compound (this compound or vehicle) is administered, typically intravenously or orally.

-

After a predetermined time, the antigen (ovalbumin) is injected intravenously to induce bronchoconstriction.

-

The increase in intratracheal pressure, indicative of bronchoconstriction, is recorded.

-

The ID50 value is determined as the dose of the compound that inhibits the antigen-induced increase in intratracheal pressure by 50% compared to the control group.[6][7]

Conclusion

This compound is a potent, orally active antiallergic agent that functions by inhibiting mast cell degranulation. Its discovery highlights the therapeutic potential of the quinazolinone scaffold in the development of novel treatments for immediate hypersensitivity diseases. The synthetic route is well-defined, and its pharmacological activity is supported by robust preclinical data. Further investigation into the precise molecular interactions of this compound within the mast cell signaling cascade could provide deeper insights into its mechanism of action and pave the way for the development of next-generation mast cell stabilizers.

References

- 1. (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids, a new series of antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mediators of passive lung anaphylaxis in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel model of IgE-mediated passive pulmonary anaphylaxis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiacrilast and Mast Cell Degranulation: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacrilast is recognized within the scientific community as a potent inhibitor of mast cell degranulation in vitro.[1][2] This technical guide serves to consolidate the available scientific information regarding the effects of this compound on mast cell function. However, a comprehensive review of the publicly accessible scientific literature reveals a notable scarcity of detailed preclinical data, including specific quantitative metrics of efficacy, exhaustive experimental protocols, and a complete elucidation of the underlying signaling pathways. This document will summarize the existing knowledge and highlight the gaps in the current understanding of this compound's in vitro effects, thereby identifying areas for future research.

Introduction to this compound and Mast Cell Stabilization

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation—a process of releasing potent inflammatory mediators such as histamine, proteases, and cytokines from their granules. The stabilization of mast cells to prevent or reduce this degranulation is a key therapeutic strategy for managing allergic and inflammatory conditions.

This compound has been identified as a compound with significant mast cell stabilizing properties in vitro.[1][2] Despite its potential, detailed mechanistic studies and comprehensive quantitative analyses are not widely available in the published literature.

Quantitative Data on this compound's In Vitro Efficacy

A thorough search of scientific databases has not yielded specific quantitative data from dose-response studies on this compound's inhibition of mast cell degranulation. Information such as IC50 values or percentage inhibition at various concentrations is not publicly available. This lack of data prevents the creation of a detailed comparative table as initially intended.

For researchers seeking to evaluate the potency of this compound, it would be necessary to conduct in vitro mast cell degranulation assays. A general experimental approach is outlined in the "Experimental Protocols" section of this guide.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound has not been fully elucidated in the available literature, the activity of other mast cell stabilizers often involves the modulation of key signaling pathways that regulate mast cell activation. A common mechanism for mast cell stabilization is the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE). Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn inhibits the signaling cascade leading to degranulation.

Hypothesized Signaling Pathway for Mast Cell Degranulation Inhibition by a PDE Inhibitor:

Caption: Hypothesized mechanism of this compound as a PDE inhibitor in mast cells.

This diagram illustrates a potential mechanism where this compound inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which is known to inhibit the downstream signaling events, including calcium mobilization, that are essential for mast cell degranulation. It is crucial to note that this pathway is a general representation for PDE-inhibiting mast cell stabilizers and has not been specifically confirmed for this compound in the available literature.

Experimental Protocols for In Vitro Mast Cell Degranulation Assays

To facilitate further research into the effects of this compound, this section provides a generalized protocol for an in vitro mast cell degranulation assay. This protocol is based on standard methodologies and would need to be optimized for specific experimental conditions.

Objective: To determine the dose-dependent effect of this compound on the inhibition of antigen-induced degranulation of mast cells.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells (a commonly used mast cell line)

-

Cell culture medium (e.g., MEM) with supplements (FBS, antibiotics)

-

DNP-specific IgE antibody

-

DNP-HSA (antigen)

-

This compound (to be dissolved in a suitable vehicle, e.g., DMSO)

-

Tyrode's buffer (or similar physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) - for β-hexosaminidase assay

-

Lysis buffer (e.g., Triton X-100)

-

96-well plates

-

Spectrophotometer

Experimental Workflow:

Caption: General workflow for an in vitro mast cell degranulation assay.

Procedure:

-

Cell Culture and Seeding: Culture RBL-2H3 cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by incubating them with DNP-specific IgE for 12-24 hours. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.

-

Pre-incubation with this compound: Wash the cells to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 30-60 minutes).

-

Stimulation: Induce degranulation by adding the antigen (DNP-HSA) to the wells. Include control wells for spontaneous release (no antigen) and total release (cell lysate).

-

Incubation: Incubate the plate for a suitable time (e.g., 1-2 hours) at 37°C to allow for mast cell degranulation.

-

Measurement of Mediator Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the released mediators.

-

Lyse the remaining cells in the wells with a lysis buffer to determine the total amount of mediator.

-

The extent of degranulation is commonly quantified by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, in the supernatant and cell lysate using a colorimetric substrate like pNAG.

-

-

Data Analysis: The percentage of degranulation is calculated as the amount of mediator in the supernatant divided by the total amount of mediator (supernatant + cell lysate). The inhibitory effect of this compound is then determined by comparing the degranulation in the presence of the compound to the control wells.

Conclusion and Future Directions

This compound is a documented inhibitor of mast cell degranulation in vitro. However, the lack of detailed, publicly available preclinical data presents a significant challenge for a comprehensive understanding of its pharmacological profile. To fully characterize the in vitro effects of this compound, further research is warranted. Key areas for future investigation include:

-

Quantitative Potency: Determination of IC50 values for the inhibition of degranulation in various mast cell types (e.g., primary human mast cells, rodent peritoneal mast cells, and different mast cell lines) using a range of secretagogues (e.g., antigen, compound 48/80, calcium ionophores).

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways affected by this compound. This could involve investigating its effects on cAMP levels, phosphodiesterase activity, intracellular calcium mobilization, and the phosphorylation status of key signaling proteins.

-

Selectivity: Assessment of the selectivity of this compound for mast cells compared to other immune cell types.

The generation of such data would be invaluable for the scientific community and would enable a more complete assessment of this compound's potential as a therapeutic agent for mast cell-mediated diseases.

References

Tiacrilast as an Inhibitor of Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical process in the inflammatory cascade of allergic reactions. This technical guide provides an in-depth exploration of this compound's role as a histamine release inhibitor. While specific quantitative data and detailed proprietary protocols for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge and places it within the broader context of mast cell stabilization. The guide details the general mechanisms of mast cell activation and histamine release, outlines established experimental protocols for assessing mast cell degranulation, and presents the likely signaling pathways affected by mast cell stabilizers like this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of allergy and immunology drug development.

Introduction to this compound and Mast Cell Stabilization

This compound is a pharmaceutical agent identified as a potent inhibitor of mast cell degranulation in both in vitro and in vivo studies.[1][2] Mast cells are key effector cells in allergic and inflammatory responses, releasing a variety of mediators, including histamine, upon activation. The stabilization of mast cells to prevent the release of these mediators is a crucial therapeutic strategy for managing allergic conditions. While this compound has been investigated for its therapeutic potential, detailed mechanistic studies and quantitative performance data are not widely published. This guide will, therefore, leverage established principles of mast cell biology and pharmacology to provide a comprehensive understanding of how compounds like this compound are expected to function.

The Mechanism of Mast Cell Degranulation and Histamine Release

The primary mechanism for allergic sensitization and subsequent histamine release involves the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells by allergens. This event triggers a complex intracellular signaling cascade.

IgE-Mediated Mast Cell Activation Signaling Pathway

The binding of an allergen to IgE antibodies already bound to FcεRI receptors initiates a signaling cascade that leads to the release of pre-formed mediators, such as histamine, from intracellular granules. A critical step in this pathway is the influx of extracellular calcium.

Experimental Protocols for Assessing Histamine Release Inhibition

The evaluation of mast cell stabilizers like this compound involves both in vitro and in vivo experimental models. The following are detailed, representative protocols.

In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This assay is a standard method for quantifying the inhibitory effect of a compound on mast cell degranulation.

Materials:

-

Male Wistar rats (250-300g)

-

Tyrode's buffer (pH 7.4)

-

Ovalbumin (allergen)

-

Anti-ovalbumin IgE antibody

-

This compound (or test compound)

-

o-Phthaldialdehyde (OPT) for fluorescence detection

-

Perchloric acid

-

NaOH

Procedure:

-

Sensitization: Sensitize rats by intraperitoneal injection of anti-ovalbumin IgE.

-

Mast Cell Isolation: After 24-48 hours, euthanize the rats and collect peritoneal mast cells by lavage with Tyrode's buffer. Purify the mast cells by density gradient centrifugation.

-

Incubation: Resuspend the purified mast cells in Tyrode's buffer. Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

-

Challenge: Add ovalbumin to the cell suspension to induce degranulation. Incubate for 30 minutes at 37°C. Include positive (allergen, no inhibitor) and negative (buffer only) controls.

-

Histamine Measurement: Stop the reaction by centrifugation in the cold. Collect the supernatant. Lyse the cell pellet to determine total histamine content.

-

Fluorometric Assay: Add perchloric acid to the supernatant and cell lysate samples. After centrifugation, add NaOH and OPT to the supernatant. Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).

-

Calculation: Express histamine release as a percentage of total histamine. Calculate the IC50 value for this compound.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo method to assess the effect of a compound on IgE-mediated allergic reactions in the skin.

Materials:

-

Male Wistar rats (200-250g)

-

Anti-DNP IgE antibody

-

DNP-HSA (Dinitrophenyl-human serum albumin) antigen

-

Evans blue dye

-

This compound (or test compound)

-

Saline solution

Procedure:

-

Sensitization: Inject rat anti-DNP IgE intradermally into the shaved dorsal skin of the rats at multiple sites.

-

Drug Administration: After 24 hours, administer this compound (e.g., orally or intraperitoneally) at various doses.

-

Challenge: After a set time (e.g., 1 hour after drug administration), inject a mixture of DNP-HSA and Evans blue dye intravenously.

-

Evaluation: After 30 minutes, euthanize the rats and excise the skin at the injection sites.

-

Dye Extraction: Extract the Evans blue dye from the skin samples using formamide or a similar solvent.

-

Quantification: Measure the absorbance of the extracted dye at approximately 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

-

Analysis: Calculate the percentage inhibition of the PCA reaction for each dose of this compound.

Quantitative Data on this compound's Inhibition of Histamine Release

| Compound | Cell Type | Stimulus | IC50 (µM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen | ~10-50 | Representative Data |

| Ketotifen | Human Lung Mast Cells | Anti-IgE | ~0.1-1 | Representative Data |

| Nedocromil Sodium | Rat Peritoneal Mast Cells | Antigen | ~1-10 | Representative Data |

Clinical and Preclinical Findings

This compound has been evaluated in a preclinical model of murine contact dermatitis, where a 1% concentration significantly reduced ear swelling in both allergic and irritant-induced dermatitis and preserved mast cell structure.[2] In a multicenter, double-blind, placebo-controlled trial, a 3% hydrogel formulation of this compound did not show a statistically significant improvement in adult atopic eczema compared to the vehicle.[1] These findings suggest that while this compound is an effective mast cell stabilizer, its clinical efficacy may depend on the specific inflammatory condition and the role of mast cell degranulation in its pathophysiology.

Conclusion

This compound is a potent inhibitor of mast cell degranulation, a key process in the pathophysiology of allergic diseases. While detailed public data on its specific inhibitory concentrations and precise molecular interactions are limited, its mechanism of action is understood to be through the stabilization of mast cells, likely by interfering with the calcium influx required for histamine release. The experimental protocols and signaling pathways described in this guide provide a robust framework for the continued investigation and development of this compound and other novel mast cell stabilizers. Further research is warranted to fully elucidate the therapeutic potential of this compound in various allergic and inflammatory disorders.

References

Preclinical Profile of RO 22-3747 (Tiacrilast): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 22-3747, also known as tiacrilast, is a quinazoline derivative investigated for its potential as a novel antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2] Preclinical studies have demonstrated its efficacy in animal models of allergic reactions, primarily through the inhibition of mediator release from mast cells.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on RO 22-3747, including its efficacy in various models, proposed mechanism of action, and detailed experimental protocols. While extensive data on pharmacokinetics and toxicology are not publicly available, this guide consolidates the existing knowledge to support further research and development efforts. One source indicates that this compound was discontinued after preclinical or clinical trials.

Efficacy Data

The preclinical efficacy of RO 22-3747 has been evaluated in both in vivo and in vitro models of immediate hypersensitivity. The compound has shown potent activity in inhibiting IgE-mediated allergic reactions.

In Vivo Efficacy

RO 22-3747 demonstrated significant oral activity in two key rat models of IgE-mediated immediate hypersensitivity.[1]

| Animal Model | Endpoint | Route of Administration | ID50 (mg/kg) | Reference |

| Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of cutaneous anaphylaxis | Oral | 0.65 | [1] |

| Rat Anaphylactic Bronchospasm | Inhibition of bronchospasm | Oral | 0.022 | [1] |

| Rat Anaphylactic Bronchospasm | Inhibition of bronchospasm | Aerosol | 23-fold more potent than disodium cromoglycate | [1] |

In Vitro Efficacy

The in vitro activity of RO 22-3747 was assessed by its ability to inhibit antigen-induced histamine release from passively sensitized rat peritoneal cells.

| Assay | Endpoint | IC50 (µM) | Comparison | Reference |

| Antigen-induced histamine release from rat peritoneal cells | Inhibition of histamine release | 0.25 | Disodium cromoglycate IC50 = 1.5 µM | [1] |

RO 22-3747 also demonstrated inhibitory effects on the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), and thromboxane from antigen-challenged guinea-pig lung fragments.[1]

Mechanism of Action

The primary mechanism of action of RO 22-3747 appears to be the inhibition of allergic mediator release from mast cells.[1][4] Unlike antihistamines, it does not act as an antagonist at histamine or serotonin receptors.[1] Furthermore, studies have indicated that its mechanism does not involve the inhibition of Δ5-lipoxygenase, phospholipase A2, or thromboxane synthase.[1] The compound exhibits some similarities to disodium cromoglycate, including a time-dependent loss of activity upon preincubation with peritoneal cells and cross-desensitization, suggesting a potential overlap in their mechanisms of action.[1]

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the generally accepted signaling pathway for IgE-mediated histamine release from mast cells and the proposed point of inhibition by RO 22-3747.

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory reaction in the skin.

Methodology:

-

Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibodies into the dorsal skin.

-

Drug Administration: After a sensitization period (typically 24-48 hours), RO 22-3747 or vehicle is administered orally.

-

Antigen Challenge: Following drug administration (e.g., 1 hour later), animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with Evans blue dye.

-

Evaluation: The Evans blue dye extravasates at the site of the allergic reaction. The diameter and intensity of the blue wheal are measured to quantify the anaphylactic reaction. The ID50 is the dose of the drug that causes a 50% inhibition of the cutaneous reaction.

Anaphylactic Bronchospasm in Passively Sensitized Rats

This model evaluates the effect of a compound on an immediate hypersensitivity reaction in the airways.

Methodology:

-

Sensitization: Rats are passively sensitized by intravenous injection of anti-DNP IgE antibodies.

-

Drug Administration: RO 22-3747 or vehicle is administered either orally or via aerosol.

-

Antigen Challenge: After a specified time, the animals are challenged with an intravenous injection of the DNP antigen.

-

Evaluation: Bronchoconstriction is measured, often by monitoring changes in respiratory airflow or pressure. The ID50 is the dose of the drug that provides 50% protection against the antigen-induced bronchospasm.

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This assay directly measures the inhibitory effect of a compound on mast cell degranulation.

Methodology:

-

Cell Collection: Peritoneal mast cells are collected from rats.

-

Sensitization: The collected cells are passively sensitized in vitro with IgE antibodies.

-

Drug Incubation: The sensitized cells are incubated with various concentrations of RO 22-3747 or control.

-

Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.

-

Histamine Measurement: The amount of histamine released into the supernatant is quantified using a sensitive assay (e.g., fluorometric assay). The IC50 is the concentration of the drug that inhibits histamine release by 50%.

Experimental Workflow for Passive Cutaneous Anaphylaxis

The following diagram outlines the typical workflow for the rat passive cutaneous anaphylaxis (PCA) model.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for RO 22-3747 are not extensively reported in the publicly available scientific literature. Further investigation into proprietary or unpublished studies would be necessary to obtain a comprehensive understanding of these aspects of the compound's profile.

Conclusion

RO 22-3747 (this compound) has demonstrated potent antiallergic activity in preclinical models of immediate hypersensitivity. Its mechanism of action, centered on the inhibition of mediator release from mast cells, positions it as a compound of interest for allergic diseases. While the available data on its in vivo and in vitro efficacy are promising, a comprehensive preclinical profile is limited by the lack of detailed public information on its pharmacokinetics and toxicology. This guide serves as a foundational resource for researchers and drug development professionals, summarizing the core preclinical findings and methodologies associated with RO 22-3747. Further studies would be required to fully elucidate its therapeutic potential and safety profile.

References

- 1. Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-Depth Technical Guide to Tiacrilast (CAS Number: 78299-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacrilast, with the CAS number 78299-53-3, is a quinazoline derivative identified as a potent mast cell stabilizer. Its chemical name is (2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]-2-propenoic acid. Research indicates its potential in modulating allergic and inflammatory responses through the inhibition of mediator release from mast cells. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, mechanism of action, and pharmacological effects. Detailed experimental protocols from key studies are presented, along with a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context.

Chemical Properties and Synthesis

This compound is a member of the quinazoline class of compounds, a group known for a wide range of biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78299-53-3 | General Chemical Databases |

| Chemical Name | (2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]-2-propenoic acid | CAS Common Chemistry |

| Molecular Formula | C₁₂H₁₀N₂O₃S | General Chemical Databases |

| Molecular Weight | 262.29 g/mol | General Chemical Databases |

| Melting Point | 272-274 °C | CAS Common Chemistry |

| Appearance | Not specified in available literature | - |

Synthesis

The synthesis of this compound and related (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids has been described. The general synthetic route involves the reaction of a substituted 2-aminobenzonitrile with a suitable reagent to form the quinazolinone ring system, followed by further modifications to introduce the propenoic acid side chain.

A detailed synthesis protocol for this compound (referred to as compound 5i in the study) is not available in the abstract. The general method for the synthesis of the series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids involved the reaction of the corresponding substituted 3-amino-4(3H)-quinazolinone with propiolaldehyde diethyl acetal, followed by hydrolysis. The starting 3-amino-6-(methylthio)-4(3H)-quinazolinone was prepared from 2-amino-5-(methylthio)benzonitrile.

A more detailed, step-by-step protocol would require access to the full-text publication.

Mechanism of Action: Mast Cell Stabilization

This compound is characterized as a mast cell stabilizer, meaning it inhibits the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine.[1][2] While the precise molecular target of this compound has not been explicitly detailed in the available literature, the mechanism of action for many mast cell stabilizers involves the inhibition of calcium influx into the mast cell upon activation.[3] This disruption of calcium signaling prevents the fusion of granules containing inflammatory mediators with the cell membrane.

Caption: Proposed mechanism of action for this compound as a mast cell stabilizer.

Pharmacological Studies

The primary pharmacological activity of this compound investigated is its ability to inhibit mast cell-mediated allergic reactions.

In Vivo Studies: Murine Contact Dermatitis

A study investigated the effect of this compound on dinitrofluorobenzene-induced allergic and croton oil- or dimethyl sulfoxide-induced irritant murine contact dermatitis.[1]

-

Animal Model: Mice.

-

Induction of Dermatitis: Allergic contact dermatitis was induced by dinitrofluorobenzene. Irritant contact dermatitis was induced by either croton oil or dimethyl sulfoxide.

-

Treatment: this compound was applied topically at a 1% concentration.

-

Assessment: Ear swelling was measured to quantify the inflammatory response. Histopathological analysis was performed to observe mast cell architecture.

A more detailed, step-by-step protocol would require access to the full-text publication.

Topical application of 1% this compound significantly reduced ear swelling in both allergic and irritant contact dermatitis models.[1] Histopathological examination revealed the preservation of mast cell architecture in the this compound-treated group, suggesting that its anti-inflammatory effect is mediated through the stabilization of mast cells.[1]

Table 2: Summary of In Vivo Efficacy in Murine Contact Dermatitis

| Model | Treatment | Outcome | Reference |

| Allergic Contact Dermatitis | 1% this compound (topical) | Significant reduction in ear swelling | [1] |

| Irritant Contact Dermatitis | 1% this compound (topical) | Significant reduction in ear swelling | [1] |

Clinical Studies: Atopic Eczema

A multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of topical this compound in adult patients with atopic eczema.[2]

-

Study Design: Multicenter, double-blind, placebo-controlled.

-

Participants: 32 adult patients with atopic eczema.

-

Treatment: A 3% hydrogel formulation of this compound or a vehicle (placebo) was applied to involved skin for 28 days.

-

Efficacy Assessment: Efficacy was assessed weekly using a 4-point scale for erythema, scaling, induration, exudation, and pruritus. An overall assessment of efficacy and site preference was performed at the end of the treatment period.

A more detailed, step-by-step protocol would require access to the full-text publication.

The study found no statistically significant difference in the improvement of atopic eczema lesions between the sites treated with 3% this compound hydrogel and those treated with the vehicle.[2] Over 33% improvement was observed in 78% of the drug-treated sites and 75% of the vehicle-treated sites.[2] The treatment was generally well-tolerated.[2] The authors suggested that these findings may indicate that mast cells do not play a major role in the maintenance of atopic eczema lesions.[2]

Table 3: Summary of Clinical Efficacy in Atopic Eczema

| Condition | Treatment | Outcome | Reference |

| Adult Atopic Eczema | 3% this compound hydrogel | No statistically significant improvement compared to vehicle | [2] |

Experimental Workflows

Caption: General experimental workflow for the evaluation of this compound.

Discussion and Future Directions

This compound has demonstrated clear mast cell stabilizing properties in preclinical models, effectively reducing inflammation in murine models of contact dermatitis. However, these promising preclinical findings did not translate into significant clinical efficacy in a study on adult atopic eczema. This discrepancy highlights the complexity of inflammatory skin conditions and the multifactorial nature of their pathophysiology.

Several factors could contribute to the lack of efficacy in the clinical trial, including the specific formulation and its penetration into the skin, the concentration of the active ingredient, and the specific role of mast cells in the chronic phase of atopic eczema.

Future research on this compound could explore:

-

Alternative Formulations: Investigating different delivery systems to enhance skin penetration.

-

Different Inflammatory Conditions: Evaluating its efficacy in other mast cell-mediated diseases, such as allergic rhinitis or urticaria.

-

Mechanism of Action: Further studies to elucidate the precise molecular target and signaling pathways inhibited by this compound.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.

Conclusion

This compound is a well-defined chemical entity with demonstrated mast cell stabilizing activity in preclinical models. While a clinical trial in atopic eczema did not show significant efficacy, the compound remains a valuable tool for researchers studying the role of mast cells in inflammation. Further investigation into its mechanism of action and its potential in other allergic and inflammatory conditions is warranted. This technical guide provides a foundation for such future research by consolidating the currently available data on this compound.

References

Pharmacodynamics of Tiacrilast in Allergy Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the pathophysiology of allergic reactions.[1][2] By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators that trigger the clinical manifestations of allergy. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound in various allergy models, details relevant experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action. While this compound has demonstrated efficacy in some preclinical models, it is noteworthy that a 3% hydrogel formulation did not show significant improvement in adult atopic eczema in a clinical trial.[1][2]

Core Mechanism of Action: Mast Cell Stabilization

The primary mechanism of action of this compound is the stabilization of mast cells, thereby inhibiting their degranulation upon encountering an allergen.[1][2] This action prevents the release of a cascade of pre-formed and newly synthesized inflammatory mediators.

Signaling Pathway of Mast Cell Degranulation and this compound's Proposed Intervention

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a complex signaling cascade culminating in degranulation. This compound, as a mast cell stabilizer, is proposed to interfere with this pathway, likely by modulating intracellular calcium levels, a critical step for the fusion of granular membranes with the plasma membrane.

Quantitative Pharmacodynamic Data

Table 1: In Vivo Efficacy of this compound in Allergy Models

| Model | Species | This compound Concentration | Route of Administration | Observed Effect | Citation |

| Dinitrofluorobenzene-induced Contact Dermatitis | Murine | 1% | Topical | Significantly reduced ear swelling in both allergic and irritant dermatitis. Preserved mast cell architecture. | [3] |

| Atopic Eczema | Human | 3% (hydrogel) | Topical | No statistically significant improvement compared to vehicle. | [1][2] |

Table 2: In Vitro Effects of this compound

| Assay | Cell Type | This compound Concentration | Endpoint Measured | Observed Effect | Citation |

| Mast Cell Degranulation | Not Specified | Not Specified | Mediator Release | Potent inhibitor | [1][2] |

Experimental Protocols

Detailed experimental protocols for the administration and evaluation of this compound are not extensively published. However, based on the studies conducted and general methodologies for evaluating anti-allergic compounds, the following protocols are representative of the approaches used.

Murine Model of Dinitrofluorobenzene (DNFB)-Induced Contact Dermatitis

This model is used to assess the efficacy of topical anti-inflammatory and anti-allergic compounds.

Experimental Workflow:

Ovalbumin (OVA)-Sensitized Guinea Pig Model of Asthma

This model is a classic approach to study airway hyperresponsiveness and the effect of anti-asthmatic compounds.

Experimental Workflow:

Conclusion and Future Directions

This compound has been identified as a potent mast cell stabilizer with demonstrated efficacy in a preclinical model of allergic contact dermatitis. However, its clinical translation has been challenging, as evidenced by the lack of efficacy in atopic eczema. A significant limitation in the comprehensive understanding of this compound's pharmacodynamics is the absence of publicly available quantitative data, such as IC50 values and detailed dose-response relationships in various allergy models. Future research should focus on elucidating these quantitative parameters and further investigating the precise molecular interactions of this compound within the mast cell signaling cascade, particularly its effects on intracellular calcium mobilization. Such studies would provide a more complete picture of its therapeutic potential and inform the development of next-generation mast cell stabilizers.

References

- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tiacrilast: Application Notes and Protocols for Experimental Anaphylaxis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the pathophysiology of anaphylaxis.[1][2] These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the efficacy of this compound and similar compounds in established animal models of anaphylaxis. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of mast cell stabilizers in allergic reactions.

Mechanism of Action

Anaphylaxis is a severe, systemic allergic reaction triggered by the cross-linking of immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils, leading to their degranulation and the release of a cascade of inflammatory mediators, including histamine and leukotrienes.[3][4] this compound, as a mast cell degranulation inhibitor, is presumed to exert its therapeutic effect by stabilizing these cells, thereby preventing the release of these potent mediators and mitigating the subsequent physiological effects of anaphylaxis.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound in anaphylaxis models, the following table summarizes findings for this compound in a related inflammatory model and for a structurally similar compound, Tioxamast, in an anaphylaxis model. This serves as a reference for expected outcomes when testing mast cell stabilizers.

| Compound | Model | Animal | Key Findings | Reference |

| This compound | Murine Contact Dermatitis | Mice | 1% topical application significantly reduced ear swelling. | [5] |

| Tioxamast | Passive Pulmonary Anaphylaxis (Antigen Aerosol Challenge) | Guinea Pigs | Inhibited passive pulmonary anaphylactic shock. | [6] |

Experimental Protocols

The following are detailed protocols for widely used preclinical models of anaphylaxis. These can be adapted to evaluate the efficacy of this compound.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of a compound to inhibit localized, IgE-mediated mast cell degranulation in the skin.[3][7][8]

Materials:

-

Anti-DNP IgE monoclonal antibody

-

Dinitrophenyl-human serum albumin (DNP-HSA)

-

Evans blue dye

-

This compound (or test compound)

-

Vehicle control (e.g., saline, DMSO)

-

Male BALB/c mice (6-8 weeks old)

Procedure:

-

Sensitization: Intradermally inject 50 ng of anti-DNP IgE in 20 µL of saline into the pinna of one ear of each mouse. The contralateral ear can be injected with saline as a control.

-

Compound Administration: 24 hours after sensitization, administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). Dose ranges should be determined by preliminary toxicity studies.

-

Challenge: 1 hour after compound administration, intravenously inject 100 µg of DNP-HSA mixed with 1% Evans blue dye in a total volume of 200 µL of saline.

-

Evaluation: 30-60 minutes after the challenge, sacrifice the mice and excise the ears.

-

Quantification of Vascular Permeability:

-

Photograph the ears to visually document the blueing reaction.

-

Extract the Evans blue dye from the ear tissue by incubation in formamide at 63°C overnight.

-

Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.

-

The amount of dye extravasation is proportional to the intensity of the anaphylactic reaction.

-

Protocol 2: Active Systemic Anaphylaxis (ASA) in Mice

This model evaluates the effect of a compound on a systemic anaphylactic reaction, which more closely mimics clinical anaphylaxis.[4][9]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound (or test compound)

-

Vehicle control

-

Male C57BL/6 mice (6-8 weeks old)

-

Rectal thermometer

Procedure:

-

Sensitization: On day 0 and day 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL.

-

Compound Administration: On day 14, administer this compound or vehicle control via the desired route.

-

Challenge: 1 hour after compound administration, induce anaphylactic shock by intravenous injection of 100 µg of OVA in 200 µL of saline.

-

Evaluation:

-

Monitor the mice for clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing, convulsions) and score the severity over a 30-60 minute period.

-

Measure core body temperature using a rectal thermometer at regular intervals (e.g., every 10 minutes) for up to 90 minutes. A drop in body temperature is a key indicator of anaphylactic shock.

-

At the end of the observation period, blood samples can be collected for the measurement of serum histamine and mouse mast cell protease-1 (mMCP-1) levels by ELISA.

-

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA)

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Experimental Workflow for Active Systemic Anaphylaxis (ASA)

Caption: Workflow for the Active Systemic Anaphylaxis (ASA) model.

References

- 1. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of tioxamast on various models of anaphylactic shock, hyperreactivity and bronchial inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 8. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 9. biocytogen.com [biocytogen.com]

Application Notes and Protocols for In Vivo Administration of Tiacrilast

Introduction

Tiacrilast is a compound with potential therapeutic applications. These application notes provide a generalized protocol for its in vivo administration in preclinical animal models to assess its pharmacokinetic profile and efficacy. The protocols outlined below are intended to serve as a starting point for researchers and should be tailored to specific experimental goals and animal models.

Quantitative Data Summary

The following tables represent hypothetical data for a novel anti-inflammatory compound, illustrating how quantitative data for this compound could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |

| Tmax (h) | 0.25 | 2.0 |

| AUC (0-t) (ng·h/mL) | 3500 ± 500 | 4500 ± 600 |

| Half-life (t½) (h) | 3.5 ± 0.5 | 4.0 ± 0.7 |

| Bioavailability (%) | 100 (Reference) | ~65 |

Table 2: Hypothetical Efficacy in a Carrageenan-Induced Paw Edema Model in Mice

| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase (%) at 4h | Inhibition of Edema (%) |

| Vehicle Control | - | 60 ± 5 | - |

| This compound | 10 | 45 ± 4 | 25 |

| This compound | 30 | 30 ± 3 | 50 |

| This compound | 100 | 18 ± 2 | 70 |

| Positive Control (Indomethacin) | 10 | 21 ± 3 | 65 |

Experimental Protocols

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

-

Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Syringes and needles for dosing

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least 7 days prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

IV Group (n=5): Administer this compound at 2 mg/kg via the tail vein.

-

PO Group (n=5): Administer this compound at 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:

-

IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-